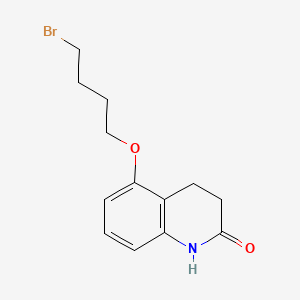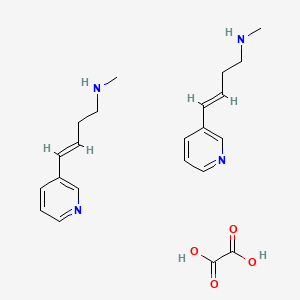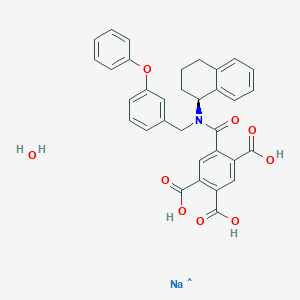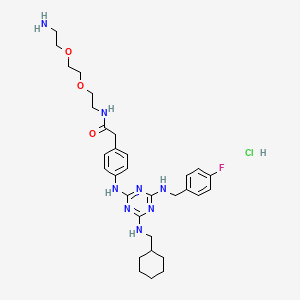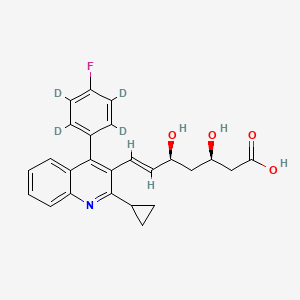
CLR457
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor this compound inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Scientific Research Applications
Characterization and Anti-Tumor Activity
CLR457, identified as an orally bioavailable pan-class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor, has been extensively studied for its anti-tumor activity and pharmacokinetics. Research indicates that this compound effectively inhibits p110α, p110β, p110δ, and p110γ isoforms, showcasing its broad spectrum of action against various PI3K isoforms. This inhibitory activity of this compound translates into dose-dependent antitumor effects, particularly in PI3K-mutant tumor xenografts. The compound exhibits rapid absorption with limited accumulation, suggesting a favorable pharmacokinetic profile. However, despite achieving pharmacologically active concentrations, clinical development of this compound was halted due to challenges in achieving a wide therapeutic index and limited antitumor activity, highlighting the complexity of targeting all class I PI3K isoforms (Harding et al., 2018).
Role in Chemical-Looping Combustion (CLC) and Reforming Technologies
This compound has been referenced in the context of Chemical-Looping Combustion (CLC) and Chemical-Looping Reforming (CLR) technologies. CLC is recognized as a promising combustion technology for power plants and industrial applications with inherent CO2 capture capabilities. CLR, on the other hand, uses chemical looping cycles for hydrogen production, offering additional advantages if CO2 capture is considered. These technologies are based on the transfer of oxygen from air to the fuel by means of a solid oxygen-carrier, avoiding direct contact between fuel and air for different purposes. The review compiles major milestones in the development of these technologies, highlighting their potential within the framework of CO2 capture options (Adánez et al., 2012).
Implications in Marine Environmental Protection and Scientific Research
This compound is also mentioned in discussions about marine environmental protection and marine scientific research, particularly in the context of the 1982 United Nations Convention on the Law of the Sea (UNCLOS). The global community's ability to assess the environmental effects of marine scientific research as required by UNCLOS's marine environment provisions is limited, as evidenced by experimental activities that intentionally manipulate the marine environment. The growing use of the ocean as a laboratory has broad scientific, environmental, legal, and policy implications, underscoring the importance of international, science-driven guidelines (Verlaan, 2007).
properties
Molecular Formula |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
synonyms |
CLR457; CLR-457; CLR 457.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



